![molecular formula C17H33NO3 B2467597 3-[Acetyl(dodecyl)amino]propanoic acid CAS No. 120167-80-8](/img/structure/B2467597.png)
3-[Acetyl(dodecyl)amino]propanoic acid
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Overview
Description
3-[Acetyl(dodecyl)amino]propanoic acid, also known as N-dodecyl-N-acetylproline or DAP, is a surfactant. It has a molecular formula of C17H33NO3 and a molecular weight of 299.455 .
Synthesis Analysis
The synthesis of amino acids like 3-[Acetyl(dodecyl)amino]propanoic acid can be achieved in the laboratory using various methods . One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis
Every amino acid, including 3-[Acetyl(dodecyl)amino]propanoic acid, contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon (the one directly bonded to the carboxyl functional group) . Therefore, amino acids are commonly called alpha-amino (α-amino) acids .Chemical Reactions Analysis
Esters, like 3-[Acetyl(dodecyl)amino]propanoic acid, undergo various reactions. One such reaction is hydrolysis, which is the splitting of the ester bond with water . The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Amino acids, including 3-[Acetyl(dodecyl)amino]propanoic acid, are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . They are also insoluble at their iso-electric point . The solubility of amino acids depends upon the pH of the solvent and temperature .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including 3-[Acetyl(dodecyl)amino]propanoic acid. For instance:
- Among ascorbic acid derivatives, 3-O-dodecyl-l-ascorbic acid (a close relative of our compound) displayed strong inhibitory activity against degranulation stimulated by calcium ionophores .
Antiviral Activity
Antiallergic Activity
Bioproduction of 3-Aminopropionic Acid
Safety and Hazards
properties
IUPAC Name |
3-[acetyl(dodecyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-14-18(16(2)19)15-13-17(20)21/h3-15H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLQTXVKRNLQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Acetyl(dodecyl)amino]propanoic acid |
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